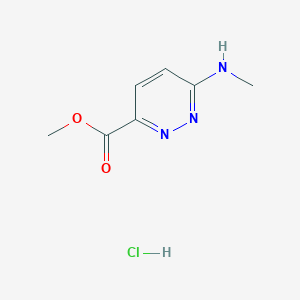

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a pyridazine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobial Agents

Methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride is used in the synthesis of novel pyridine-bridged 2,6-bis-carboxamide Schiff's bases, showing significant antimicrobial activity. These compounds, derived from pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester, exhibited bactericidal and fungicidal activities comparable to reference antibiotic drugs like streptomycin and fusidic acid (Al-Omar & Amr, 2010).

Microwave-Assisted Organic Synthesis

The compound serves as a precursor in microwave-assisted condensation reactions, facilitating the synthesis of aromatic heterocyclic amines and pyridazinone derivatives. This method improves product yields and reduces reaction times, contributing to the efficient synthesis of compounds with potential biological activities (Al‐Zaydi & Borik, 2007).

Anticonvulsant Activity Evaluation

Research on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives synthesized from this compound has shown appreciable anticonvulsant activity. The structural modifications in the compound's aryl ring and amino side chain play a crucial role in enhancing its efficacy against seizures, with some derivatives exhibiting potency comparable or superior to standard antiepileptic drugs (Hallot et al., 1986).

Crystal Structure Characterization and DFT Calculations

Pyridazine derivatives, including those synthesized from this compound, have been characterized for their crystal structures and analyzed using density functional theory (DFT). These studies provide insights into the compounds' molecular properties, stability, and potential biological activities, laying the groundwork for the development of new pharmaceuticals (Sallam et al., 2021).

Pharmacological Investigations

Certain pyridazines synthesized from this compound have been explored for their pharmacological properties, including anticonvulsive and antihypertensive activities. These studies highlight the compound's versatility and potential as a precursor in developing new therapeutic agents (Druey et al., 1954).

Eigenschaften

IUPAC Name |

methyl 6-(methylamino)pyridazine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-8-6-4-3-5(9-10-6)7(11)12-2;/h3-4H,1-2H3,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEYWLJECXRASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2754944.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2754950.png)

![9-cyclohexyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754951.png)

![6-[4-(2-Bromophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2754953.png)

![3-(2-bromophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2754956.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2754961.png)

![Ethyl 5-(4-nitrophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2754962.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2754964.png)